1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic compound derived from Norneovardenafil, which itself is a structural analog of the well-known phosphodiesterase type 5 inhibitor, Vardenafil. This compound has garnered attention in medicinal chemistry due to its potential applications in treating erectile dysfunction and other related disorders.
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil falls under the category of organic compounds, specifically within the class of substituted benzenes. It is characterized by the presence of a bromoacetyl group attached to the Norneovardenafil backbone.
The synthesis of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil typically involves several key steps:
The molecular structure of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil features a complex arrangement that includes:
Property | Value |
---|---|
Molecular Formula | C19H20BrN3O2 |
Molecular Weight | 392.28 g/mol |
Canonical SMILES | Cc1cc(C(=O)N(C(=O)CBr)c2ccccc2)cc1 |
The compound's structural data can be analyzed through various spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, confirming its molecular weight and structural integrity.
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil can participate in several chemical reactions:
The mechanism of action for 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily linked to its ability to inhibit phosphodiesterase type 5, similar to Vardenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing blood flow to erectile tissues.
Pharmacological studies indicate that compounds with similar structures exhibit significant potency in increasing cGMP levels, which correlates with improved erectile function in clinical settings.
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has potential applications in:
This compound exemplifies the ongoing research into enhancing therapeutic options for patients suffering from sexual dysfunction and related disorders, highlighting its significance in medicinal chemistry.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: